1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a formyl group attached to the piperidine ring, along with two ester functional groups. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, methyl, and formyl groups are introduced through specific reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate depends on its specific applicationIts molecular targets and pathways involve interactions with enzymes, receptors, or other biomolecules, depending on the context of its use .
Comparison with Similar Compounds
1-Tert-butyl 4-methyl 4-formylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Similar structure but lacks the formyl group.
1-tert-Butyl 4-methyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate: Contains a fluorobenzyl group instead of a formyl group.
1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: Contains a fluorine atom on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in synthesis and research.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-formylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYDLVMTMZUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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